5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
This compound belongs to the imidazo[1,2-c]quinazolinone class, characterized by a fused bicyclic core modified with a 4-fluorobenzylsulfanyl group at position 5 and an indol-3-ylmethyl substituent at position 2. Its structural complexity suggests applications in medicinal chemistry, such as kinase inhibition or CNS-targeted therapies.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4OS/c27-18-11-9-16(10-12-18)15-33-26-30-22-8-4-2-6-20(22)24-29-23(25(32)31(24)26)13-17-14-28-21-7-3-1-5-19(17)21/h1-12,14,23,28H,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYIULOWGLSIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors. This makes them useful in the development of new therapeutic agents.
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their structure and the specific receptors they target They can act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Biological Activity
5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its complex structure suggests a variety of interactions with biological targets, making it a candidate for further research into its therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula: C26H19FN4OS
- Molecular Weight: 454.5 g/mol
- CAS Number: 1185049-00-6
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that quinazolinone derivatives can effectively inhibit bacterial and fungal growth, suggesting potential use as antimicrobial agents.
GABA-A Receptor Modulation
A notable area of interest is the compound's interaction with the GABA-A receptor. Structural modifications in related compounds have demonstrated that they can act as positive allosteric modulators (PAMs) of this receptor. This activity is crucial for developing treatments for anxiety and other neurological disorders . The molecular docking studies suggest that the imidazoquinazoline scaffold can enhance binding affinity and selectivity towards the GABA-A receptor .
Anticancer Potential
The anticancer properties of similar compounds have been explored extensively. A study screening various benzimidazole derivatives for anti-proliferative activity against human cancer cell lines revealed promising results. The structural components of these compounds may contribute to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : In a comparative study, various quinazolinone derivatives were tested against a panel of bacterial strains. The results indicated that modifications at the phenyl and indole positions significantly enhanced antibacterial activity, with some compounds showing MIC values lower than standard antibiotics.
- GABA-A Receptor Interaction : A study focused on the synthesis of 1H-benzimidazole derivatives highlighted their role as PAMs at the α1β2γ2 interface of the GABA-A receptor. The findings suggested that subtle changes in the molecular structure could lead to improved metabolic stability and efficacy compared to existing drugs like alpidem, which suffers from rapid metabolism and hepatotoxicity .
Summary of Research Findings
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s key analogs differ in substituents at positions 3, 5, and 8/9 of the imidazo[1,2-c]quinazolinone core. Below is a comparative analysis:
Key Findings from Comparative Studies
Halogen Substitutions: Fluorine (target compound) vs. Chlorine (CAS 477889-49-9): Fluorine’s smaller size and higher electronegativity may improve target binding compared to chlorine’s bulkier profile .
Methoxy and Alkyl Groups :
- 8,9-Dimethoxy substituents (CAS 1030938-55-6, 1030881-50-5) improve aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity .
- Isopropyl at position 3 (CAS 1030938-55-6) introduces steric bulk, possibly affecting binding pocket accessibility .
Indole vs. Heterocyclic Moieties: The target compound’s indol-3-ylmethyl group is unique among analogs, suggesting distinct pharmacological profiles.
Crystallographic and Synthetic Insights: Isostructural analogs (e.g., CAS 1030938-55-6) exhibit planar molecular conformations with minor packing adjustments for substituents like Cl vs. Br . High-yield synthesis routes (e.g., DMF recrystallization) are common across this class .
Implications for Drug Design
- Pharmacokinetics : Methoxy groups enhance solubility but may require prodrug strategies for CNS delivery.
- Target Selectivity : The indole moiety in the target compound could favor neurological targets, while trifluoromethyl analogs may excel in enzyme inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
